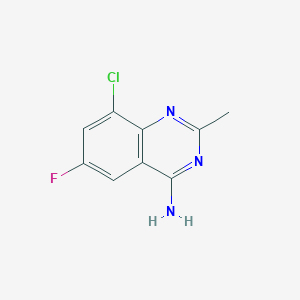
8-(Pyridin-3-yl)-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Pyridin-3-yl)-7H-purin-6-amine is a heterocyclic compound that features a pyridine ring fused to a purine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Pyridin-3-yl)-7H-purin-6-amine typically involves the construction of the purine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a pyridine derivative, the purine ring can be constructed through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-(Pyridin-3-yl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the purine or pyridine rings.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyridine or purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
8-(Pyridin-3-yl)-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 8-(Pyridin-3-yl)-7H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar fused ring structure and is also studied for its biological activities.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a fused ring system, known for its medicinal properties.
Uniqueness
8-(Pyridin-3-yl)-7H-purin-6-amine is unique due to its specific ring structure and the presence of both pyridine and purine moieties. This combination allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in drug discovery and development .
Propiedades
Número CAS |
918537-07-2 |
|---|---|
Fórmula molecular |
C10H8N6 |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
8-pyridin-3-yl-7H-purin-6-amine |
InChI |
InChI=1S/C10H8N6/c11-8-7-10(14-5-13-8)16-9(15-7)6-2-1-3-12-4-6/h1-5H,(H3,11,13,14,15,16) |
Clave InChI |
GLLGYPVWLUTKSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC3=NC=NC(=C3N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Methylthio)-2-nitrobenzo[d]oxazole](/img/structure/B11891872.png)
![6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11891876.png)




![4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)

![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)




